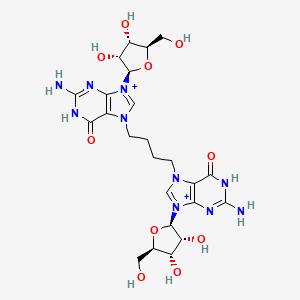
1,4-di(7-Guanosyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-di(7-Guanosyl)butane is a synthetic compound with the molecular formula C24H34N10O10+2 and a molecular weight of 622.58776 . This compound is characterized by the presence of two guanosine moieties linked by a butane chain. Guanosine is a nucleoside comprising guanine attached to a ribose sugar, which plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-di(7-Guanosyl)butane typically involves the reaction of guanosine derivatives with a butane linker. The process may include steps such as protection of functional groups, coupling reactions, and deprotection . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
1,4-di(7-Guanosyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The guanosine moieties can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a variety of substituted guanosine compounds .
科学的研究の応用
1,4-di(7-Guanosyl)butane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with nucleic acids and proteins, and its potential role in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
作用機序
The mechanism of action of 1,4-di(7-Guanosyl)butane involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to specific sites on DNA or RNA, influencing their structure and function. Additionally, it may interact with enzymes and other proteins, modulating their activity and affecting cellular pathways .
類似化合物との比較
Similar Compounds
1,4-Butanediol: A simple diol with applications in polymer synthesis and as a solvent.
Guanosine: A nucleoside with roles in cellular metabolism and signaling.
1,4-Dimethylcyclohexane: An organic compound with a similar butane linkage but different functional groups.
Uniqueness
1,4-di(7-Guanosyl)butane is unique due to its dual guanosine moieties linked by a butane chain, which imparts specific chemical and biological properties. This structure allows it to participate in unique interactions with nucleic acids and proteins, distinguishing it from other similar compounds .
生物活性
1,4-di(7-Guanosyl)butane is a synthetic compound characterized by its unique structure, which features a butane backbone with two guanosine units attached at the 7-position. This compound has garnered attention in biochemistry and pharmacology due to its structural similarity to natural nucleotides, leading to potential applications in nucleic acid research and drug development. The molecular formula of this compound is C16H22N10O6, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
The biological activity of this compound primarily arises from its interactions with nucleic acids. It is believed to participate in various biochemical processes due to its ability to mimic natural nucleotide structures. The compound's mechanism of action may involve:
- Binding to Nucleic Acids : It can form stable complexes with DNA and RNA, potentially influencing their structure and function.
- Modulation of Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes involved in nucleotide metabolism or signaling pathways.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : It has been investigated for its potential to modulate inflammatory responses in biological systems.
- Cytotoxicity : Some studies have explored its cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Nucleoside analog | Di-substitution pattern enhances biological activity |
| 7-Methylguanylate | Nucleotide derivative | Methyl group enhances stability |
| 1-(7-Guanyl)-4-(7-guanosinyl)butane | Nucleoside analog | Contains additional guanine moieties |
| Guanosine | Natural nucleotide | Base component of RNA |
| Dihydroxybutyrate | Simple organic compound | Lacks nucleotide structure but related |
This table highlights how this compound's specific di-substitution pattern on the butane chain contributes to its unique chemical reactivity and enhanced biological activities compared to simpler nucleotides or other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Electrochemical Studies : Research has demonstrated that this compound can interact electrochemically with double-stranded DNA (dsDNA), suggesting potential applications in biosensing technologies .
- Cytotoxicity Assessments : In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. These findings indicate its potential as a chemotherapeutic agent .
- Antimicrobial Testing : Investigations into the antimicrobial properties reveal that this compound can inhibit the growth of specific bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
特性
CAS番号 |
74746-58-0 |
|---|---|
分子式 |
C24H34N10O10+2 |
分子量 |
622.6 g/mol |
IUPAC名 |
2-amino-7-[4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-9-ium-7-yl]butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C24H32N10O10/c25-23-27-17-11(19(41)29-23)31(7-33(17)21-15(39)13(37)9(5-35)43-21)3-1-2-4-32-8-34(18-12(32)20(42)30-24(26)28-18)22-16(40)14(38)10(6-36)44-22/h7-10,13-16,21-22,35-40H,1-6H2,(H4-2,25,26,27,28,29,30,41,42)/p+2/t9-,10-,13-,14-,15-,16-,21-,22-/m1/s1 |
InChIキー |
XVFDHWXINSBYAB-LAMCKDNKSA-P |
異性体SMILES |
C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
正規SMILES |
C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N)C6C(C(C(O6)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















